4-(2-chlorophenyl)but-3-en-2-one
Overview
Description
4-(2-chlorophenyl)but-3-en-2-one is an organic compound with the chemical formula C10H9ClO. It is a derivative of benzylideneacetone, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-chlorophenyl)but-3-en-2-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
C6H4ClCHO+CH3COCH3→C6H4ClCH=CHCOCH3+H2O
Industrial Production Methods
Industrial production of 2-chlorobenzylideneacetone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chlorobenzoic acid.
Reduction: 2-Chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-chlorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to investigate its pharmacological properties and potential therapeutic uses.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-chlorobenzylideneacetone involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzylideneacetone: Lacks the chlorine substitution, making it less reactive in certain reactions.
Dibenzylideneacetone: Contains two benzylidene groups, leading to different chemical properties and applications.
Cinnamaldehyde: Similar structure but with an aldehyde group instead of a ketone.
Uniqueness
4-(2-chlorophenyl)but-3-en-2-one is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activities. This substitution can influence its chemical behavior and make it a valuable compound in various applications.
Properties
Molecular Formula |
C10H9ClO |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
4-(2-chlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3 |
InChI Key |
FHDSETHROOWFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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